molecular formula C7H9Cl2NO B112572 O-(4-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 38936-60-6

O-(4-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No. B112572
CAS RN: 38936-60-6
M. Wt: 194.06 g/mol
InChI Key: VIFDVZZLHVXUHV-UHFFFAOYSA-N
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Description

“O-(4-Chlorobenzyl)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 38936-60-6 . It has a molecular weight of 194.06 and a molecular formula of C7H9Cl2NO .


Synthesis Analysis

The synthesis of O-(halo-substituted benzyl) hydroxylamine derivatives, such as O-(4-Chlorobenzyl)hydroxylamine hydrochloride, can be achieved through a simple one-pot preparation method . This involves O-benzylation of N-hydroxyurethane, followed by basic N-deprotection . The method is advantageous due to its chemo- and regio-selectivity, high yield, and simplicity of the purification process .


Chemical Reactions Analysis

While specific chemical reactions involving “O-(4-Chlorobenzyl)hydroxylamine hydrochloride” are not available, it’s worth noting that hydroxylamine derivatives are generally known for their widespread use as synthetic intermediates . They are also structural components of numerous biological and pharmacological agents .


Physical And Chemical Properties Analysis

“O-(4-Chlorobenzyl)hydroxylamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

1. Synthesis Applications

O-(4-Chlorobenzyl)hydroxylamine hydrochloride has been utilized in various synthesis applications. For instance, a study reported the synthesis of oximes from the condensation of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, yielding oximes with high efficiency (Li, Li, & Li, 2006). Additionally, it played a role in the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine, a process that involves hydroxylamine hydrochloride and di-tert-butyl dicarbonate (Staszak & Doecke, 1993).

2. Reaction Studies

The compound has been a focal point in reaction studies. A notable example is its role in the reaction of substituted benzylideneacetylacetones, leading to the formation of various compounds under specific conditions (Kurihara, Sakaguchi, & Hirano, 1976). Another study explored the reaction of hydroxylamine hydrochloride with 4-chloro-3-formylcoumarin, resulting in unexpected compounds (Elkhateeb, Alshehri, Kirsch, & Abdel‐Hafez, 2016).

3. Environmental Chemistry Applications

In environmental chemistry, O-(4-Chlorobenzyl)hydroxylamine hydrochloride has been used to study the generation of hydroxyl radicals through the activation of hydrogen peroxide, revealing a new source of hydroxyl radical formation (Chen et al., 2015).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation (H315), serious eye irritation (H319), and it is flammable (H228) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFDVZZLHVXUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959772
Record name O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Chlorobenzyl)hydroxylamine hydrochloride

CAS RN

38936-60-6
Record name Hydroxylamine, O-[(4-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38936-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(p-chlorobenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Same procedure as described for preparation 8. Starting materials: 4-Chlorobenzyl bromide and tert-butyl-N-hydroxycarbamate. 1H-NMR (DMSO-d6) δ 11.18 (bs, 3H), 7.44-7.51 (m, 4H), 5.06 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Rajabalian, A Foroumadi, A Shafiee… - J Pharm Pharm Sci, 2007 - sites.ualberta.ca
Purpose: The prokaryotic type II topoisomerases (DNA gyrase and topoisomerase IV) and the eukaryotic type II topoisomerases represent the cellular targets for quinolone antibacterial …
Number of citations: 74 sites.ualberta.ca
WP Malachowski, M Winters, JB DuHadaway… - European journal of …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by pathological immune …
Number of citations: 37 www.sciencedirect.com
F Ren, Y Zhong, X Mai, YJ Liao, C Liu… - Chemical and …, 2014 - jstage.jst.go.jp
A series of novel benzyloxyurea derivatives was designed, synthesized by substituting different benzyls or phenyls on N, N′-positions of the hydroxyurea (HU). These target …
Number of citations: 8 www.jstage.jst.go.jp
E Nuti, E Orlandini, S Nencetti, A Rossello… - Bioorganic & medicinal …, 2007 - Elsevier
A series of sulfonylated hydroxamates were synthesized and evaluated as dual inhibitors of both human carbonic anhydrases (hCAs) and matrix metalloproteinases (MMPs), two …
Number of citations: 56 www.sciencedirect.com
M Scortichini, RM Idris, S Moschütz… - Journal of Medicinal …, 2022 - ACS Publications
We recently reported N 4 -substituted 3-methylcytidine-5′-α,β-methylenediphosphates as CD73 inhibitors, potentially useful in cancer immunotherapy. We now expand the structure–…
Number of citations: 5 pubs.acs.org
S Emami, A Foroumadi - Arabian Journal of Chemistry, 2017 - Elsevier
In this study, we described a simple one-pot preparation of O-(halo-substituted benzyl) hydroxylamine derivatives by O-benzylation of N-hydroxyurethane, followed by basic N-…
Number of citations: 6 www.sciencedirect.com

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